molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4

Pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B164971
M. Wt: 134.14 g/mol
InChI Key: LFASPBCAVCUZES-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound . It has an empirical formula of C7H6N2O, a molecular weight of 134.14, and a CAS number of 136927-63-4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .

Scientific Research Applications

1. Anticancer Potential

  • Summary of Application : Pyrrolo[1,2-a]pyrazin-1(2H)-one, specifically pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3- (2-methyl propyl) (PPDHMP), has been found to have anticancer potential. It was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
  • Methods of Application : The PPDHMP was purified through silica gel column chromatography and preparative HPLC. The cytotoxicity of the purified metabolite was measured by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
  • Results or Outcomes : The PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC 50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .

2. Fibroblast Growth Factor Receptor Inhibitors

  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which include Pyrrolo[1,2-a]pyrazin-1(2H)-one, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Safety And Hazards

Pyrrolo[1,2-a]pyrazin-1(2H)-one is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Pyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives have exhibited a wide range of biological activities, making them attractive scaffolds for drug discovery research . Future research may focus on designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASPBCAVCUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576494
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazin-1(2H)-one

CAS RN

136927-63-4
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,2-diethoxyethyl)pyrrole-2-carboxamide (3.0 g, 13.2 mmol) was dissolved in glacial acetic acid. The reaction mixture was allowed to reflux and the reaction was continued by thin layer chromatography in a 100% ether system. At the end of the reaction, the reaction mixture was made basic with a 2N solution of sodium hydroxide. The reaction mixture was then extracted with ethyl acetate, washed with a saturated sodium bicarbonate solution, dried over MgSO4 and evaporated. The product was purified by recrystallization in CH2Cl2 -hexane to give the title compound, pyrrolo[1,2-a]pyrazin-1(2H)-one (80%), m.p. 227°-228° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
Y Cetinkaya, M Balci - Tetrahedron Letters, 2014 - Elsevier
A novel and efficient synthesis of N-substituted pyrrolo-pyrazinone derivatives has been developed. A trichloroacetyl group connected to the pyrrole ring was converted into the desired …
Number of citations: 35 www.sciencedirect.com
G Pescatore, D Branca, F Fiore, O Kinzel, LL Bufi… - Bioorganic & medicinal …, 2010 - Elsevier
Herein we describe the discovery of a novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one PARP inhibitors. Optimization led to compounds that display excellent PARP-1 enzyme potency …
Number of citations: 23 www.sciencedirect.com
Z Li, S Xiao, Y Yang, C Chen, T Lu… - Journal of medicinal …, 2020 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have recently emerged as promising drug targets for cancer therapy. In this study, identification of an 8-methyl-pyrrolo[1,2-a]…
Number of citations: 28 pubs.acs.org
P Winant, T Horsten, SM Gil de Melo, F Emery… - Organics, 2021 - mdpi.com
Dihydropyrrolo[1,2-a]pyrazinone rings are a class of heterocycles present in a wide range of bioactive natural products and analogues thereof. As a direct result of their bioactivity, the …
Number of citations: 6 www.mdpi.com
I Yenice, S Basceken, M Balci - Beilstein Journal of Organic …, 2017 - beilstein-journals.org
Intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters is described. Efficient routes towards the synthesis of pyrrolopyrazinone, pyrrolotriazinone …
Number of citations: 17 www.beilstein-journals.org
OB Akawa, OS Soremekun, FA Olotu… - Current …, 2022 - ingentaconnect.com
Background: Fragment-based drug discovery in recent times has been explored in the design of highly potent therapeutics. Methods: In this study, we explored the inhibitory dynamics …
Number of citations: 3 www.ingentaconnect.com
AP Ilyin, VV Kobak, IG Dmitrieva… - Synthetic …, 2006 - Taylor & Francis
We describe an efficient synthesis of novel 7,8‐dihydrothieno [3′,2′:4,5]pyrrolo[1,2‐a]pyrazin‐5(6H)‐one heterocyclic structures. The target compounds were prepared by a novel …
Number of citations: 14 www.tandfonline.com
I Yenice - 2016 - open.metu.edu.tr
Pyrrolopyrazinone, triazinone and oxazinone derivatives were synthesized via practical methodologies. In the study, N-alkyne substituted pyrrole esters were synthesized and isolated …
Number of citations: 4 open.metu.edu.tr
MA Brimble, DD Rowan - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
A total synthesis of peramine (1), the major insect feeding deterrent isolated from perennial ryegrass (Lolium perenne L.) infected with the endophytic fungus Acremonium lolii is reported…
Number of citations: 11 pubs.rsc.org
F Micheli, B Bertani, A Bozzoli, L Crippa… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and the structure activity of a new series of pyrrolo[1,2-a]pyrazine is reported. These molecules are potent and selective non-competitive mGluR5 antagonists and may …
Number of citations: 44 www.sciencedirect.com

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